molecular formula C17H14N2O3S B13357611 N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide

Cat. No.: B13357611
M. Wt: 326.4 g/mol
InChI Key: SZKRAZXDCWVMGB-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of chromenyl nicotinamides. This compound is characterized by the presence of a chromenyl group and a nicotinamide moiety, which are linked through a methylthio substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the condensation of 4-methylcoumarin with appropriate reagents under controlled conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the chromenyl intermediate.

    Coupling with Nicotinamide: The final step involves coupling the methylthio-substituted chromenyl intermediate with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the expression of key proteins involved in cancer cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)benzamide
  • N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)isonicotinamide

Uniqueness

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide is unique due to its specific combination of a chromenyl group and a nicotinamide moiety linked through a methylthio substituent

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13-4-3-7-18-17(13)23-2/h3-9H,1-2H3,(H,19,21)

InChI Key

SZKRAZXDCWVMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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